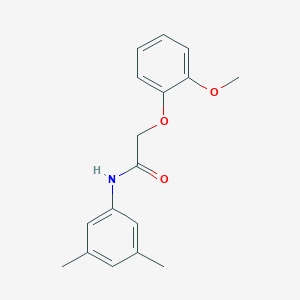
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as AG-014699, is a novel PARP inhibitor that has gained significant attention in the scientific community due to its potential application in cancer treatment. PARP inhibitors are a class of drugs that target the poly (ADP-ribose) polymerase (PARP) enzyme, which is involved in DNA repair processes. By inhibiting PARP, AG-014699 can induce DNA damage and cell death in cancer cells, making it a promising candidate for cancer therapy.
Mécanisme D'action
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by inhibiting the PARP enzyme, which is involved in DNA repair processes. Inhibition of PARP leads to the accumulation of DNA damage, which can induce cell death in cancer cells. This compound has been shown to be particularly effective in cancer cells with defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, leading to tumor regression. In addition, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer cells. However, this compound can also induce DNA damage in normal cells, leading to potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition. However, this compound can be difficult to synthesize and purify, which can limit its availability for research purposes. In addition, this compound can induce DNA damage in normal cells, which can complicate interpretation of experimental results.
Orientations Futures
Future research on 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile will focus on several areas, including optimization of synthesis methods to improve yield and purity, identification of biomarkers to predict response to treatment, and development of combination therapies to enhance efficacy and reduce toxicity. In addition, further studies are needed to elucidate the mechanisms of resistance to PARP inhibitors and to identify strategies to overcome resistance.
Méthodes De Synthèse
The synthesis of 2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multistep process that includes the reaction of 4-fluoroaniline with 2,6-difluorobenzonitrile to form 2,6-difluoro-4-(4-fluorophenyl)aniline. This intermediate product is then reacted with 7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form this compound. The synthesis of this compound has been extensively studied and optimized to improve yield and purity.
Applications De Recherche Scientifique
2-Amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in preclinical and clinical trials for its potential application in cancer treatment. In preclinical studies, this compound has shown significant antitumor activity in a variety of cancer cell lines, including breast, ovarian, and pancreatic cancer. In clinical trials, this compound has shown promising results in the treatment of BRCA-deficient ovarian and breast cancer.
Propriétés
Formule moléculaire |
C24H21F2N3O |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
2-amino-1,4-bis(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21F2N3O/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-27)23(28)29(19)17-9-7-16(26)8-10-17/h3-10,21H,11-12,28H2,1-2H3 |
Clé InChI |
IVHIYJIUIYQBKF-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C |
SMILES canonique |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)F)C(=O)C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)

![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)


![3-propoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B259016.png)

![ethyl 2-[(N-benzylglycyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B259020.png)
![2-amino-N-(4-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B259021.png)

![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![1,7,7-Trimethyl-3-({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}methylene)bicyclo[2.2.1]heptan-2-one](/img/structure/B259027.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)